molecular formula C6H4IN3O B165371 2-Iodo-4-azidophenol CAS No. 125728-62-3

2-Iodo-4-azidophenol

Cat. No. B165371
CAS RN: 125728-62-3
M. Wt: 261.02 g/mol
InChI Key: GSBTZHALUANBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-azidophenol (IAP) is a chemical compound that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including bioconjugation, fluorescence labeling, and photoaffinity labeling. In

Mechanism of Action

The mechanism of action of 2-Iodo-4-azidophenol is based on its ability to react with biomolecules such as proteins and nucleic acids. 2-Iodo-4-azidophenol contains both an azide group and a phenol group, which can react with amino and hydroxyl groups in biomolecules, respectively. The reaction between 2-Iodo-4-azidophenol and biomolecules can result in the formation of covalent bonds, which can be used to label or modify the biomolecules.
Biochemical and Physiological Effects
2-Iodo-4-azidophenol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or function at concentrations typically used in scientific research. However, it is important to note that the effects of 2-Iodo-4-azidophenol may vary depending on the specific application and experimental conditions.

Advantages and Limitations for Lab Experiments

2-Iodo-4-azidophenol has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications, including bioconjugation, fluorescence labeling, and photoaffinity labeling. It is also easy to use and can be synthesized using simple and inexpensive reagents. However, 2-Iodo-4-azidophenol has some limitations. It requires the use of copper sulfate and sodium ascorbate, which can be toxic and difficult to handle. Additionally, the reaction between 2-Iodo-4-azidophenol and biomolecules can be slow and may require optimization for specific applications.

Future Directions

There are several future directions for the use of 2-Iodo-4-azidophenol in scientific research. One potential application is in the study of protein-protein interactions. 2-Iodo-4-azidophenol can be used as a photoaffinity label to identify protein-protein interactions in complex biological systems. Another potential application is in the study of cellular processes. 2-Iodo-4-azidophenol can be used as a fluorescence probe to study the localization and dynamics of proteins in living cells. Finally, 2-Iodo-4-azidophenol can be used in the development of new therapeutics and diagnostics. 2-Iodo-4-azidophenol-based compounds can be used as targeted therapies or imaging agents for the treatment and diagnosis of diseases.
Conclusion
In conclusion, 2-Iodo-4-azidophenol is a versatile compound that has been widely used in scientific research. It can be synthesized using simple and inexpensive reagents and can be used in a variety of applications. The mechanism of action of 2-Iodo-4-azidophenol is based on its ability to react with biomolecules, resulting in the formation of covalent bonds. 2-Iodo-4-azidophenol has minimal biochemical and physiological effects on cells and tissues. However, it has some limitations and requires optimization for specific applications. There are several future directions for the use of 2-Iodo-4-azidophenol in scientific research, including the study of protein-protein interactions, cellular processes, and the development of new therapeutics and diagnostics.

Synthesis Methods

2-Iodo-4-azidophenol can be synthesized through a two-step process. The first step involves the synthesis of 2-iodophenol, which is then converted into 2-Iodo-4-azidophenol through a reaction with sodium azide. The reaction is typically carried out in the presence of copper sulfate and sodium ascorbate.

Scientific Research Applications

2-Iodo-4-azidophenol has been widely used in scientific research due to its unique properties. It can be used as a bioconjugation reagent to label proteins and peptides with fluorescent or biotin tags. 2-Iodo-4-azidophenol can also be used as a photoaffinity label to identify protein-protein interactions or protein-ligand interactions. Additionally, 2-Iodo-4-azidophenol can be used as a fluorescence probe to study cellular processes.

properties

CAS RN

125728-62-3

Product Name

2-Iodo-4-azidophenol

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

4-azido-2-iodophenol

InChI

InChI=1S/C6H4IN3O/c7-5-3-4(9-10-8)1-2-6(5)11/h1-3,11H

InChI Key

GSBTZHALUANBIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])I)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])I)O

Other CAS RN

125728-62-3

synonyms

2-iodo-4-azidophenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.